Quinolin-2-ylmethyl acetate
Description
Significance of Quinoline-Based Scaffolds in Chemical Science
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of medicinal and synthetic organic chemistry. frontiersin.orgresearchgate.netnih.gov Its unique structural features allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.netbohrium.com The nitrogen atom in the pyridine ring and the various positions on both rings can be functionalized, leading to a vast library of derivatives with diverse pharmacological activities. frontiersin.orgrsc.org
Quinoline and its derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netorientjchem.orgresearchgate.net This versatility has led to the development of numerous commercially available drugs containing the quinoline moiety. frontiersin.orgmdpi.com The ability of the quinoline ring system to interact with various biological targets is a key reason for its prominence. tandfonline.com For instance, the hydrophilic nature of the quinoline ring allows it to penetrate bacterial cell walls by interacting with the phosphate (B84403) and amine groups of the lipid bilayer. researchgate.net
The synthetic accessibility of quinoline derivatives further enhances their importance. frontiersin.org A multitude of synthetic methods, including traditional and greener approaches, have been developed to construct this heterocyclic system, allowing chemists to readily access novel compounds for further investigation. researchgate.net
Overview of Research Trajectories for Quinolin-2-ylmethyl Acetate (B1210297) and its Analogues
Research into Quinolin-2-ylmethyl acetate and its analogues has followed several key trajectories, primarily focusing on their synthesis, reactivity, and potential applications.
One significant area of investigation involves the synthesis of these compounds. Researchers have explored various synthetic routes, often as part of broader efforts to create libraries of quinoline derivatives for biological screening. preprints.org For example, the synthesis of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide, a precursor to other complex heterocyclic systems, involves the reaction of N-(2,6-diisopropylphenyl)acetamide with 2-(chloromethyl)quinoline. preprints.org Another study details the one-pot synthesis of (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate-cobalt dichloride complexes, where the methyl acetate group is incorporated in an unexpected manner during the reaction. mdpi.com
The reactivity of this compound and its analogues is another critical research focus. Studies have examined their behavior in various chemical transformations, such as photodeprotection reactions. For instance, the photolysis of (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate (CHQ-OAc) and (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc) has been investigated to understand their potential as photoremovable protecting groups for biological applications. nih.gov These studies reveal differences in their photochemical mechanisms and product outcomes. nih.gov
Furthermore, research has delved into the application of these compounds, particularly in catalysis and materials science. Cobalt complexes bearing (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate ligands have been synthesized and evaluated for their catalytic performance in isoprene (B109036) polymerization, demonstrating high activity and selectivity. mdpi.com This highlights the potential of these quinoline derivatives in developing new catalysts for industrial processes.
While direct biological studies on this compound itself are not extensively documented in the provided search results, the broader context of quinoline chemistry suggests that it and its analogues are valuable intermediates in the synthesis of potentially bioactive molecules. The research trends point towards a continued exploration of their synthesis and reactivity to unlock new applications in various scientific domains.
Interactive Data Tables
Synthesis of this compound Analogues
| Precursor 1 | Precursor 2 | Product | Yield (%) | Reference |
| N-(2,6-diisopropylphenyl)acetamide | 2-(chloromethyl)quinoline | N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide | Quantitative | preprints.org |
| 2-(chloromethyl)-6,7-dihydroquinolin-8(5H)-one | 2,6-dimethylaniline and CoCl₂·6H₂O | (8-(2,6-dimethylphenylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate-cobalt dichloride | 74 | mdpi.com |
| Quinoline-2-carbaldehyde | 4-amino-4H-1,2,4-triazole | N-[(E)-Quinolin-2-ylmethylidene]-1,2,4-triazol-4-amine hemihydrate | 55 | iucr.orgnih.gov |
Catalytic Activity of a this compound Analogue
| Catalyst | Monomer | Activity (g (mol of Co)⁻¹(h)⁻¹) | cis-1,4 Selectivity (%) | Reference |
| (8-(2,6-dimethylphenylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate-cobalt dichloride (Co1) | Isoprene | 1.37 × 10⁵ | 65-72 | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
quinolin-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJGKANFCXPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297796 | |
| Record name | quinolin-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60483-07-0 | |
| Record name | NSC118158 | |
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| Record name | quinolin-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-2-yl)methyl acetate | |
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Synthetic Methodologies and Chemical Transformations of Quinolin 2 Ylmethyl Acetate
Established Synthetic Pathways for Quinolin-2-ylmethyl Acetate (B1210297) and Related Structures
The synthesis of Quinolin-2-ylmethyl acetate is not typically a direct, single-step process. It generally involves the initial construction of the 2-methylquinoline (quinaldine) core, followed by functionalization of the methyl group.
Conventional Multi-Step Synthesis Approaches
The foundational step in producing this compound is the synthesis of the quinoline (B57606) ring system. Several classical, multi-step methods have been established for this purpose, providing access to the necessary 2-methylquinoline precursor. nih.govresearchgate.net These methods, while foundational, often require harsh conditions and extended reaction times. researchgate.net
Key traditional syntheses for the quinoline scaffold include:
Skraup Synthesis: This reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol, sulfuric acid, and a mild oxidizing agent (like the nitro compound corresponding to the amine) to form the quinoline ring. pharmaguideline.comscispace.com Dehydration of glycerol by sulfuric acid first yields acrolein, which then undergoes a 1,4-addition with aniline, followed by cyclization and oxidation to produce the quinoline core. iipseries.org
Doebner-von Miller Reaction: A versatile method that synthesizes quinolines by reacting an aromatic amine with α,β-unsaturated aldehydes or ketones. nih.govjocpr.com For 2-methylquinoline, this typically involves reacting aniline with crotonaldehyde in the presence of an acid catalyst. nih.gov
Friedländer Synthesis: This approach involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde or acetone). pharmaguideline.comjocpr.com It is a common method for preparing 2-substituted quinoline derivatives. pharmaguideline.com
Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. nih.govslideshare.net
Once 2-methylquinoline is synthesized, a subsequent functionalization sequence is required to introduce the acetate group. A common laboratory-scale approach involves two primary steps:
Halogenation: The methyl group of 2-methylquinoline can be halogenated, typically using N-bromosuccinimide (NBS) under radical initiation, to form 2-(bromomethyl)quinoline.
Nucleophilic Substitution: The resulting 2-(bromomethyl)quinoline is then treated with an acetate salt, such as sodium acetate, in a nucleophilic substitution reaction to displace the bromide and form this compound.
Alternatively, 2-methylquinoline can be oxidized to form 2-Quinolinemethanol. nih.gov This alcohol can then be esterified using standard methods, such as the Fischer esterification with acetic acid under acidic catalysis or by reaction with a more reactive derivative like acetyl chloride. pearson.commasterorganicchemistry.com
Table 1: Comparison of Conventional Quinoline Syntheses
| Synthesis Name | Reactants | Conditions | Typical Product |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | High Temperature | Quinoline |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | Substituted Quinolines |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | 2-Substituted Quinolines |
| Combes | Arylamine, 1,3-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |
One-Pot Synthesis Methods
Several one-pot strategies have been developed for the synthesis of 2-alkylquinolines, the direct precursors to this compound. One notable method involves the reaction of arylamines with alkyl aldehydes using a sulfonic acid functionalized ionic liquid as a recoverable and reusable catalyst under solvent-free conditions. clockss.orgsemanticscholar.orgcrossref.org This approach is praised for its simple procedure, mild conditions, and tolerance of various functional groups. clockss.org
Another efficient single-step approach is the Lewis acid-mediated [3+3] annulation between aromatic amines and 3-ethoxycyclobutanones, which produces a variety of multisubstituted 2-alkylquinolines regioselectively at room temperature. organic-chemistry.org Furthermore, a method for the direct one-step synthesis of 2-methylquinoline from nitrobenzene and an ethanol-water solution has been developed using a multifunctional PtSn/γ-Al₂O₃ solid catalyst. google.com This process integrates hydrogenation of the nitro group, condensation, and cyclodehydrogenation in a single step. google.com
Green Chemistry Protocols in Quinoline Derivative Synthesis
In line with the principles of sustainable chemistry, significant effort has been directed towards developing green synthetic protocols for quinoline derivatives. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. researchgate.netijpsjournal.com
Key green strategies include:
Use of Nanocatalysts: Nanomaterial-based catalysts, such as silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂), have been used to enhance the yield of reactions like the Doebner-von Miller synthesis of 2-methyl-6-nitroquinoline, increasing yields from 47% to 81%. nih.govnih.gov These catalysts often exhibit high activity and can be easily recovered (e.g., magnetically) and reused. nih.gov
Solvent-Free and Alternative Solvent Systems: Many green protocols operate under solvent-free conditions, which eliminates the use of volatile and often toxic organic solvents. jocpr.comclockss.org When a solvent is necessary, environmentally benign options such as water or ethanol are employed. rsc.orgtandfonline.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comtandfonline.com
Catalyst-Free Conditions: Some eco-friendly processes for synthesizing functionalized quinolines have been developed that proceed without any catalyst, further simplifying the procedure and purification. jocpr.com
Table 2: Overview of Green Synthesis Strategies for Quinolines
| Green Approach | Key Feature | Example | Reference(s) |
| Nanocatalysis | Recyclable, high-activity catalysts | Fe₃O₄@SiO₂ in Doebner-von Miller synthesis | nih.govnih.gov |
| Solvent-Free | Elimination of volatile organic solvents | Ionic liquid-catalyzed synthesis of 2-alkylquinolines | clockss.org |
| Green Solvents | Use of water or ethanol | p-TSA catalyzed synthesis in water | tandfonline.com |
| Microwave-Assisted | Reduced reaction time and energy use | Synthesis of fused quinolines | tandfonline.com |
Derivatization Reactions of the this compound Scaffold
Once this compound is synthesized, it can serve as a scaffold for further chemical modification. These transformations can be broadly categorized into reactions that functionalize the quinoline ring itself and those that involve the acetate moiety.
Functionalization of the Quinoline Ring System
Modern synthetic methods allow for the precise and selective introduction of new functional groups onto the quinoline ring through a strategy known as C-H bond functionalization or activation. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. nih.gov
Transition metal catalysis is central to this strategy, with metals such as palladium, rhodium, iridium, and copper being widely used. nih.govnih.gov The nitrogen atom of the quinoline ring can act as an intrinsic directing group, guiding the catalyst to functionalize the C-H bonds at the C2 and C8 positions with high selectivity. nih.gov This allows for a range of transformations, including arylation, alkylation, and amination, thereby expanding the chemical diversity of the quinoline scaffold. rsc.org For instance, transition metal-free, one-pot reactions of quinolines with certain acetylenes and water can lead to double C-H functionalization, affording 2-aryl-3-acylquinolines. rsc.org
Transformations Involving the Acetate Moiety
The acetate group of this compound is a versatile functional group that can undergo several fundamental organic transformations. libretexts.org
Hydrolysis: The ester can be cleaved to yield the corresponding alcohol, 2-quinolinemethanol. This is typically achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification, where the ester is heated with excess water in the presence of a strong acid catalyst. libretexts.orglibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com
Base-Promoted Hydrolysis (Saponification): This reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide, to irreversibly cleave the ester, yielding the alcohol and a carboxylate salt. libretexts.orglibretexts.org
Reduction: The ester can be reduced to the primary alcohol (2-quinolinemethanol). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Transesterification: In the presence of an acid or base catalyst, this compound can react with another alcohol to exchange its ethoxy group, forming a new ester. libretexts.org
Cross-Coupling Reactions: The acetate group can function as a leaving group in certain transition metal-catalyzed reactions. For example, benzylic acetates can undergo palladium-catalyzed cross-coupling with arylboronic acids to form new carbon-carbon bonds, yielding diarylmethane structures. thieme-connect.com
Formation of Related Quinoline-2-ylmethyl Amides and Imidazolium Salts
While direct conversion of this compound to its corresponding amides and imidazolium salts is not extensively documented, these derivatives are readily accessible through a two-step synthetic pathway. This process typically involves the initial conversion of this compound to a more reactive intermediate, such as 2-(chloromethyl)quinoline. This chloro-derivative serves as a versatile precursor for the subsequent formation of a variety of quinoline-2-ylmethyl amides and imidazolium salts.
The synthesis of quinoline-2-ylmethyl amides can be achieved by reacting 2-(chloromethyl)quinoline with a suitable amine. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond, yielding the desired amide. A range of primary and secondary amines can be employed in this transformation, allowing for the synthesis of a diverse library of N-substituted quinoline-2-ylmethyl amides.
Similarly, the preparation of quinoline-2-ylmethyl imidazolium salts involves the quaternization of an imidazole derivative with 2-(chloromethyl)quinoline. In this reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This process leads to the formation of a quaternary ammonium salt, specifically a 1,3-disubstituted imidazolium salt, with the quinolin-2-ylmethyl moiety attached to one of the nitrogen atoms of the imidazole ring.
Detailed research findings for these transformations are presented in the following tables.
Synthesis of Quinoline-2-ylmethyl Amides from 2-(chloromethyl)quinoline
| Amine Reactant | Solvent | Reaction Conditions | Product | Yield (%) |
| Morpholine | Isopropyl alcohol | Reflux | N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol | Good |
| Various Amines | EtOH-AcOH (v/v, 10:1) | Not specified | N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Not specified |
Synthesis of Quinoline-2-ylmethyl Imidazolium Salts from 2-(chloromethyl)quinoline
| Imidazole Reactant | Solvent | Reaction Conditions | Product | Yield (%) |
| Imidazole | Not specified | N-alkylation | Quinoline-imidazolium hybrids | Improved with ultrasound |
| N,N'-bis(arylmethyl)imidazole | Not specified | Not specified | C2-alkyl substituted N,N'-bis(arylmethyl)imidazolium salts | Not specified |
Coordination Chemistry and Catalytic Applications of Quinolin 2 Ylmethyl Acetate Derived Ligands
Synthesis and Structural Elucidation of Metal Complexes Featuring Quinolin-2-ylmethyl Acetate (B1210297) Analogues
The versatility of the quinoline (B57606) framework allows for the synthesis of a variety of metal complexes with distinct geometries and coordination environments.
Design and Preparation of Cobalt Complexes
A series of cobalt(II) dichloride complexes incorporating (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate ligands have been effectively synthesized. bohrium.commdpi.com The preparation is achieved through a one-pot synthesis method where 2-chloromethyl-5,6,7-trihydroquinolin-8-one, a suitable aniline (B41778) derivative, and cobalt(II) chloride hexahydrate are refluxed in acetic acid. mdpi.com An interesting outcome of this one-pot synthesis is the substitution of a chloro group with an acetyl group from the acetic acid solvent, leading to the formation of the methyl acetate moiety within the ligand structure. mdpi.com
X-ray diffraction analysis of these cobalt complexes has provided detailed insight into their solid-state structures. mdpi.comresearchgate.net The analyses reveal that the complexes exist as chloride-bridged centrosymmetric binuclear species. mdpi.com In this dimeric structure, each cobalt center is coordinated by two sp2 nitrogen atoms from the quinoline and imino groups of the ligand. mdpi.com The coordination sphere is completed by a bridging chloride ion and a terminal, monodentate chloride ion, resulting in each cobalt center adopting a distorted square pyramidal geometry. bohrium.commdpi.com
Synthesis and Characterization of Manganese(II) Complexes with Quinoline-Based Tripodal Ligands
Manganese(II) complexes have been synthesized using quinoline-based tripodal ligands, which are analogues of the quinolin-2-ylmethyl structure. These syntheses demonstrate how minor modifications to the ligand architecture can lead to significant differences in the resulting complex's structure.
The preparation of these complexes typically involves a two-step reaction. Initially, manganese(II) acetate is reacted with the respective tripodal ligand, such as 2-methoxy-N,N-bis(quinolin-2-ylmethyl)ethanamine (DQMEA) or 2-hydroxy-N,N-bis(quinolin-2-ylmethyl)ethanamine (DQEA), in a suitable solvent like methanol. This is followed by an anion exchange step, often with sodium tetraphenylborate, to yield the final complex.
Zinc(II) Coordination Chemistry with Quinoline-Based Ligands
The coordination chemistry of zinc(II) with quinoline-based ligands, such as quinoline N-oxide and 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, showcases the metal's flexible coordination sphere, which is heavily influenced by the specific ligand and the counter-ions present. iucr.orgresearchgate.netnih.gov
For instance, reacting zinc(II) halides (ZnCl₂, ZnBr₂, ZnI₂) with quinoline N-oxide in a 1:2 stoichiometric ratio consistently yields mononuclear complexes with the general formula ZnX₂(QNO)₂. iucr.org In these complexes, the zinc(II) ion is four-coordinate, binding to two quinoline N-oxide ligands through their oxygen atoms and to two halide ions. iucr.org The resulting geometry is a distorted tetrahedron. iucr.org
However, changing the zinc salt to one with a non-coordinating anion like perchlorate (B79767) or nitrate (B79036) leads to different structures. nih.gov With zinc(II) perchlorate, a hexacoordinate complex, Zn(iQNO)₆₂, is formed where the zinc ion is octahedrally coordinated by six isoquinoline (B145761) N-oxide (iQNO) ligands. researchgate.netnih.gov When zinc(II) nitrate is used, a pseudo-octahedral complex is formed with five water molecules and only one iQNO ligand in the primary coordination sphere. nih.gov Similarly, a bidentate quinoline-derivative ligand, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, coordinates to Zn(II) through a nitrogen and a deprotonated oxygen atom. nih.gov This adaptability highlights how the final structure of the zinc(II) complex is a delicate balance between the steric and electronic properties of the quinoline ligand and the coordinating ability of the available anions.
Catalytic Performance of Metal-Quinolin-2-ylmethyl Acetate Complexes
Metal complexes derived from quinolin-2-ylmethyl acetate analogues have emerged as highly effective pre-catalysts, particularly in the field of olefin polymerization.
Activity in Polymerization Reactions (e.g., Isoprene (B109036) Polymerization)
The (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate cobalt complexes are particularly active in isoprene polymerization. bohrium.commdpi.com Upon activation with a suitable co-catalyst, these complexes demonstrate high catalytic efficacy. researchgate.net For example, one of the most active complexes in this series can achieve a catalytic activity of 1.37 × 10⁵ g (mol of Co)⁻¹(h)⁻¹ and can lead to complete monomer conversion. bohrium.commdpi.com
The resulting polyisoprene exhibits high molecular weight (Mn ≥ 2.6 × 10⁵ g/mol ). bohrium.comresearchgate.net These catalysts show a preference for producing polyisoprene with a microstructure dominated by the cis-1,4 configuration, with selectivities ranging from 65% to 72%. bohrium.commdpi.com The remainder of the polymer structure is composed of 3,4-insertion units, which constitute between 27% and 34%. bohrium.commdpi.com
Table 1: Catalytic Performance of Cobalt Complexes in Isoprene Polymerization This table is interactive. Users can sort the data by clicking on the column headers.
| Catalyst | Co-catalyst | Activity (g (mol Co)⁻¹(h)⁻¹) | Mn (g/mol) | cis-1,4 (%) | 3,4 (%) |
|---|---|---|---|---|---|
| Co1 | AlMe₂Cl | 1.37 x 10⁵ | ≥ 2.6 x 10⁵ | 65-72 | 27-34 |
| Co2 | AlMe₂Cl | Data not specified | Data not specified | 65-72 | 27-34 |
| Co3 | AlMe₂Cl | Data not specified | Data not specified | 65-72 | 27-34 |
| Co4 | AlMe₂Cl | Data not specified | Data not specified | 65-72 | 27-34 |
| Co5 | AlMe₂Cl | Data not specified | Data not specified | 65-72 | 27-34 |
| Co6 | AlMe₂Cl | Data not specified | Data not specified | 65-72 | 27-34 |
General conditions: Toluene solvent, IP/Co ratio of 2000, 60 °C for 60 min. Data sourced from bohrium.commdpi.com.
Influence of Electronic and Steric Ligand Properties on Catalytic Efficiency and Selectivity
The catalytic performance of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. nih.gov Fine-tuning the ligand framework is a key strategy for controlling catalytic activity and the stereoregularity of the resulting polymer. nih.gov
In the case of the (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate cobalt catalysts, the substituents on the N-aryl group of the imino moiety play a crucial role. mdpi.com Both steric bulk and the electronic nature (electron-donating or electron-withdrawing) of these substituents can modify the environment around the cobalt center. mdpi.com For example, bulky ortho substituents on the aryl ring can create a more crowded coordination sphere, which can influence the way the monomer approaches the active site, thereby affecting the selectivity of the polymerization process. acs.org Similarly, electron-withdrawing groups can reduce the electron density at the metal center, which can impact the binding interaction between the metal and the monomer, potentially altering catalytic activity. mdpi.com This interplay of steric and electronic effects allows for the rational design of catalysts to achieve desired polymer microstructures and properties. nih.gov
Mechanistic Postulations for Catalytic Pathways
The catalytic activity of transition metal complexes bearing ligands derived from this compound is a subject of ongoing research. While definitive mechanistic studies for catalysts derived directly from this compound are not extensively documented in publicly available literature, plausible catalytic pathways can be postulated by analogy to closely related quinoline-based ligand systems and through theoretical studies. These postulations provide a framework for understanding the role of these ligands in catalysis and for the design of future catalytic systems.
One of the most pertinent areas of application for ligands structurally similar to those derived from this compound is in polymerization reactions. For instance, cobalt complexes featuring (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate ligands have been demonstrated to be effective catalysts for the polymerization of isoprene. Although this ligand is a trihydro-derivative, its fundamental coordination behavior and the influence of its substituents offer valuable insights into the potential catalytic cycle of a hypothetical this compound-based catalyst.
The proposed mechanism for such polymerization reactions typically involves a coordination-insertion pathway. The catalytic cycle is generally initiated by the activation of the precatalyst, often a metal halide complex, by a co-catalyst, such as methylaluminoxane (B55162) (MAO) or other alkylaluminum compounds. This activation step generates a cationic and coordinatively unsaturated metal-alkyl species, which is the active catalytic center.
A generalized postulated catalytic cycle for the polymerization of a monomer like isoprene, catalyzed by a generic [L-M-R]+ active species (where L is a ligand derived from this compound, M is a transition metal, and R is an alkyl group), can be outlined as follows:
Monomer Coordination: The electron-rich double bonds of the isoprene monomer coordinate to the vacant site on the cationic metal center of the active catalyst. The quinoline moiety of the ligand can influence the stereochemistry of this coordination through both steric and electronic effects.
Insertion: The coordinated monomer then inserts into the metal-carbon bond of the active species. This step involves the formation of a new carbon-carbon bond and the propagation of the polymer chain. The ester group of the this compound-derived ligand could potentially play a secondary role in stabilizing the transition state of this insertion step through non-covalent interactions.
Chain Propagation: Subsequent monomer units coordinate and insert in a repetitive manner, leading to the growth of the polymer chain. The regioselectivity and stereoselectivity of the polymerization are dictated by the ligand framework, with the substituents on the quinoline ring and the imino group (in analogous systems) playing a crucial role in controlling the polymer's microstructure.
Chain Termination/Transfer: The growing polymer chain can be terminated or transferred to another species through various pathways, such as β-hydride elimination or reaction with a chain transfer agent. This step regenerates a metal-hydride or metal-alkyl species, which can then initiate a new polymer chain, thus completing the catalytic cycle.
The electronic properties of the quinoline ring are a key factor in modulating the catalytic activity. Electron-donating or electron-withdrawing substituents on the quinoline moiety can alter the electron density at the metal center, thereby influencing the rates of monomer coordination and insertion. Computational studies, such as Density Functional Theory (DFT) calculations, on various quinoline derivatives have provided insights into their electronic structures, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These theoretical calculations can help in predicting the reactivity and stability of the catalytic intermediates.
The following table summarizes the key steps in the postulated catalytic pathway for polymerization:
| Step | Description | Key Influencing Factors |
| 1. Catalyst Activation | Generation of a cationic metal-alkyl active species from the precatalyst using a co-catalyst. | Nature of the metal, co-catalyst, and solvent. |
| 2. Monomer Coordination | Binding of the monomer to the active metal center. | Steric and electronic properties of the ligand, monomer concentration. |
| 3. Chain Insertion | Insertion of the coordinated monomer into the metal-polymer bond. | Electronic character of the metal center, stability of the transition state. |
| 4. Chain Propagation | Repetitive insertion of monomer units to grow the polymer chain. | Ligand framework, reaction temperature, and pressure. |
| 5. Chain Termination/Transfer | Cessation of polymer chain growth and release from the metal center. | Presence of chain transfer agents, temperature. |
It is important to emphasize that this is a generalized model. The specific intermediates and transition states will depend on the particular metal, the exact structure of the this compound-derived ligand, the monomer, and the reaction conditions. Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of catalytic processes involving these promising ligands.
Photochemistry and Photophysical Properties of Quinolin 2 Ylmethyl Acetate Derivatives
Quinoline-Based Photoremovable Protecting Groups (PPGs) Utilizing Acetate (B1210297) Linkages
Quinoline-based PPGs are designed to release a leaving group, such as acetate, upon photoexcitation. researchgate.net This process, often referred to as uncaging, is initiated by the absorption of light, typically in the UV or near-IR spectrum for one-photon or two-photon excitation, respectively. instras.com The efficiency and wavelength sensitivity of this process are highly dependent on the substitution pattern of the quinoline (B57606) ring system. nih.gov Derivatives of 7-hydroxyquinoline, in particular, have been extensively studied for their favorable photochemical properties, including high quantum yields and sensitivity to two-photon excitation (2PE), which is crucial for applications in living tissues. instras.comacs.org
Photodeprotection Mechanisms of Caged Acetates (e.g., (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate, (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate)
The photodeprotection mechanism of quinolin-2-ylmethyl acetate derivatives, such as (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate (CHQ-OAc) and (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc), involves a series of steps following light absorption. nih.gov Upon excitation, the molecule is promoted to an excited singlet state. For BHQ-OAc, this is followed by an ultrafast intersystem crossing (ISC) to a triplet excited state on a picosecond timescale. nih.govrsc.org This triplet state is believed to be a key intermediate on the pathway to product formation. nih.gov
Quantum Efficiencies and Product Outcomes in Photolysis Reactions across Different Conditions
The quantum efficiency (Φu or Qu), which measures the efficiency of the photorelease process, is a critical parameter for PPGs. This value can be significantly affected by the molecular structure and the experimental conditions, such as the solvent and pH. nih.gov For instance, the quantum efficiency of acetate release from BHQ-OAc is notably higher than that from CHQ-OAc. nih.gov This difference is attributed to the less efficient excited-state proton transfer and lower fluorescence quantum yield of BHQ-OAc, which allows the productive photorelease pathway from the triplet state to be more competitive. nih.gov
Systematic modifications to the quinoline core have been shown to dramatically alter the quantum efficiencies. For example, replacing the bromine substituent in BHQ-OAc with a cyano group to form (8-cyano-7-hydroxyquinolin-2-yl)methyl acetate (CyHQ-OAc) results in a threefold increase in sensitivity for acetate release. nih.govacs.org Conversely, introducing a nitro group (NHQ-OAc) renders the compound photochemically insensitive. nih.govacs.org
The following table summarizes the quantum yields for acetate release for several this compound derivatives:
| Compound | Substituent at C8 | Quantum Yield (Φu) | Reference |
| BHQ-OAc | Bromo | ~0.07-0.1 | nih.gov, nih.gov |
| CHQ-OAc | Chloro | Lower than BHQ-OAc | nih.gov |
| CyHQ-OAc | Cyano | ~0.21 (3-fold increase vs BHQ-OAc) | nih.gov, acs.org |
| NHQ-OAc | Nitro | Photochemically insensitive | nih.gov, acs.org |
| DMAQ-OAc | Dimethylamino (at C7) | Order of magnitude lower than BHQ-OAc | nih.gov |
| TQ-OAc | Sulfhydryl (at C7) | Order of magnitude lower than BHQ-OAc | nih.gov |
Note: The exact quantum yield values can vary depending on the specific experimental conditions.
Structure-Activity Relationship Studies for Enhanced Photochemical Properties and Two-Photon Uncaging Action Cross Sections
Structure-activity relationship (SAR) studies are crucial for the rational design of quinoline-based PPGs with optimized properties. researchgate.netacs.org These studies involve systematically modifying the chemical structure and evaluating the impact on photochemical parameters like quantum yield and the two-photon uncaging action cross-section (δu). nih.govacs.org The δu value is particularly important for 2PE applications, as it represents the efficiency of two-photon absorption leading to the uncaging event. nih.gov
Research has shown that substituents on the quinoline ring have a profound effect on these properties. nih.govacs.org For the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, adding substituents at the C4 position can improve the δu for acetate release by up to sevenfold, while maintaining a high quantum yield and good aqueous solubility. nih.govacs.org Hammett correlation analysis suggests that electron-rich substituents at the C4 position favor photolysis efficiency. nih.govacs.org This has led to the development of 2PE-sensitive PPGs with δu values as high as 2.64 GM and quantum yields up to 0.88. nih.govacs.org
The following table provides examples of how structural modifications impact the two-photon uncaging action cross-section:
| Parent Chromophore | Modification | Effect on δu | Reference |
| BHQ | Swapping Br for Cyano (CyHQ) | Diminished sensitivity to 2PE compared to BHQ | nih.gov, acs.org |
| CyHQ | Addition of substituents at C4 | Up to 7-fold improvement for acetate release | acs.org, nih.gov |
Time-Resolved Spectroscopic Investigations of Excited States
Time-resolved spectroscopic techniques are essential for elucidating the photodeprotection mechanisms by directly observing the transient species involved. nih.gov Techniques such as nanosecond transient emission, transient absorption, and time-resolved resonance Raman spectroscopies have been applied to study derivatives like CHQ-OAc and BHQ-OAc. nih.gov These studies have provided direct evidence for the involvement of the triplet excited state in the photorelease pathway. nih.gov
Femtosecond transient absorption spectroscopy has been used to investigate the ultrafast photophysical processes of BHQ-OAc. nih.govrsc.org These experiments revealed that after initial excitation to a π,π* excited singlet state, BHQ-OAc undergoes an extremely rapid intersystem crossing to a π,π* excited triplet state within approximately 16 picoseconds. nih.govrsc.org Quantum chemical calculations have identified the involvement of nearly energetically degenerate n,π* excited states, which facilitates this efficient intersystem crossing process in accordance with El-Sayed's rules. nih.govrsc.org These ultrafast studies provide a detailed picture of the initial events that lead to the productive photochemistry of these important molecules. nih.gov
Computational and Theoretical Investigations of Quinolin 2 Ylmethyl Acetate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of molecules. researchgate.netnih.gov For quinolin-2-ylmethyl acetate (B1210297) and related systems, DFT calculations are instrumental in determining their three-dimensional conformations and electronic characteristics, which are fundamental to their reactivity and biological function.
The initial step in DFT studies involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nih.gov This is typically achieved using functionals like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netproquest.comscienceopen.com The process yields precise information about bond lengths, bond angles, and dihedral angles. These optimized structures provide a realistic model for the molecule's behavior. nih.gov Furthermore, these calculations elucidate electronic properties such as the distribution of electron density and the molecular electrostatic potential (MESP), which are critical for understanding intermolecular interactions. proquest.com
From the optimized molecular structure, various quantum chemical descriptors can be calculated to predict the molecule's reactivity and stability. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a key indicator of chemical reactivity and kinetic stability; a smaller band gap suggests higher reactivity. scienceopen.comresearchgate.net
Table 1: Calculated Molecular Descriptors for a Representative Quinoline (B57606) Derivative
| Descriptor | Value |
|---|---|
| HOMO Energy | -0.207 eV |
| LUMO Energy | -0.077 eV |
| Band Gap (ΔE) | 0.130 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 0.142 eV |
| Chemical Hardness (η) | 0.065 eV |
Note: The values presented are representative and based on DFT calculations for similar quinoline derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Compound Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinoline derivatives, QSAR models have been developed to predict a range of activities, including antiviral and anticancer properties. nih.govresearchgate.net
The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, and physicochemical) for a set of quinoline compounds with known biological activities. nih.gov Subsequently, statistical methods and machine learning algorithms, such as multiple linear regression, k-nearest neighbors (KNN), and artificial neural networks, are employed to build a model that correlates these descriptors with the observed activity. nih.gov
A robust QSAR model can be used to predict the activity of new, untested compounds like quinolin-2-ylmethyl acetate, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. nih.govisef.net These models provide valuable insights into the structural features that are crucial for the desired biological effect.
Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., Antiviral Candidates)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govlaurinpublishers.com This technique is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds for their potential to interact with a specific biological target. doi.orgresearchgate.net
In the context of antiviral research, molecular docking simulations have been used to investigate the interactions of quinoline derivatives with various viral proteins. doi.orgnih.gov For instance, studies have explored the docking of quinoline-based compounds into the active sites of enzymes like HIV reverse transcriptase, proteases of SARS-CoV-2, and other viral proteins. scienceopen.comnih.govnews-medical.net
These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site. researchgate.netnih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. doi.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.netdoi.org By identifying compounds that fit well into the active site and form strong interactions, molecular docking helps in the rational design of potent antiviral agents. doi.orgmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloroquinoline |
| 4-aminoquinoline |
| 4-amino-7-chloroquinoline |
| Chloroquine (B1663885) |
| Saquinavir |
| Indiravir |
| Mefloquine |
| Elvitegravir |
| Rilpivirine |
| Etravirine |
| Dapivirine |
| Oseltamivir |
| Remdesivir |
| Molnupiravir |
| Nirmatrelvir |
| Ritonavir |
| Indinavir |
| Simvastatin |
| Melatonin |
| Bismerthiazol |
Biological and Biomedical Research Applications of Quinoline Based Scaffolds
General Pharmacological Significance of Quinoline (B57606) Derivatives
Quinoline derivatives have been extensively studied and are recognized for their wide-ranging pharmacological effects. orientjchem.orgjddtonline.inforesearchgate.netbiointerfaceresearch.com The unique chemical structure of quinoline, with its electron-donating and accepting capabilities, allows it to interact with various biological targets, leading to a diverse array of therapeutic applications. orientjchem.org These compounds have been developed as antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory agents. orientjchem.orgbiointerfaceresearch.com
The pharmacological prowess of the quinoline nucleus is exemplified by the number of clinically approved drugs that incorporate this scaffold. researchgate.net For instance, the antimalarial drugs chloroquine (B1663885) and mefloquine, and the antibacterial agents ciprofloxacin (B1669076) and levofloxacin, all feature a quinoline core. researchgate.netbiointerfaceresearch.com The ability to introduce various substituents at different positions of the quinoline ring has been a key strategy in the development of new therapeutic agents with improved efficacy and reduced side effects. orientjchem.orgnih.gov This has solidified the quinoline scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of novel bioactive molecules. nih.govnih.gov
Exploration of Specific Biological Activities of Quinolin-2-ylmethyl Acetate (B1210297) Analogues
While the broader pharmacological significance of quinoline derivatives is well-established, research has also delved into the specific biological activities of more defined subclasses, including analogues of Quinolin-2-ylmethyl acetate. These investigations aim to understand how modifications to this specific chemical framework influence its interaction with biological systems and to identify lead compounds for further development.
Antimicrobial and Antibacterial Investigations
The quinoline core is a well-known pharmacophore in the development of antimicrobial and antibacterial agents. mdpi.comnih.govtandfonline.combohrium.comnih.govsapub.org Analogues of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens.
Research into novel quinoline derivatives has demonstrated their potential against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.comnih.gov For instance, a series of quinoline derivatives were synthesized and showed excellent minimum inhibitory concentration (MIC) values against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov In some cases, the activity of these synthetic quinolines was comparable to or even better than that of established antibiotics. mdpi.com
Furthermore, studies have explored the development of quinoline-based compounds to combat multidrug-resistant bacteria, a significant global health threat. nih.gov Some quinoline derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.comnih.gov The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. bohrium.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoline Derivative 3c | MRSA | Comparable to oxacillin/ciprofloxacin | mdpi.com |
| Quinoline Derivative 6 | Bacillus cereus | 3.12 | tandfonline.comnih.gov |
| Quinoline Derivative 6 | Staphylococcus aureus | 6.25 | tandfonline.comnih.gov |
| Quinoline Derivative 6 | Pseudomonas aeruginosa | 6.25 | tandfonline.comnih.gov |
| Quinoline Derivative 6 | Escherichia coli | 3.12 | tandfonline.comnih.gov |
| Ciprofloxacin-quinoline hybrid 6b | K. pneumoniae | 16.96 | bohrium.com |
Antiviral Properties
The quinoline scaffold has also been a source of inspiration for the development of antiviral agents. nih.govnih.govresearchgate.net Various quinoline derivatives have been investigated for their ability to inhibit the replication of a diverse range of viruses, including Zika virus, dengue virus, and human immunodeficiency virus (HIV). nih.govnih.gov
The antiviral mechanism of quinoline derivatives can vary. Some compounds have been shown to interfere with viral entry into host cells, while others inhibit key viral enzymes necessary for replication. nih.gov For example, certain quinoline derivatives have demonstrated the ability to impair the accumulation of the viral envelope glycoprotein (B1211001) in cells infected with dengue virus. nih.gov
Furthermore, the structural versatility of the quinoline ring has allowed for the synthesis of analogues with potent activity against specific viral targets. nih.gov For instance, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to inhibit the replication of the Zika virus. nih.gov The ongoing research in this area highlights the potential of quinoline-based compounds as a valuable resource for the discovery of new antiviral therapies. nih.govnih.gov
Anticancer and Antitumor Research
The quinoline scaffold is a prominent feature in a multitude of compounds investigated for their anticancer and antitumor properties. arabjchem.orgarabjchem.orgnih.govekb.eg These derivatives have demonstrated efficacy against a wide range of cancer cell lines, including those of the breast, colon, lung, and kidney. bohrium.comarabjchem.orgarabjchem.org The mechanisms through which quinoline analogues exert their anticancer effects are diverse and often target multiple cellular pathways involved in cancer progression. arabjchem.orgarabjchem.orgekb.eg
One of the key mechanisms of action is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases. arabjchem.orgarabjchem.org Additionally, some quinoline derivatives have been shown to induce apoptosis (programmed cell death), disrupt cell cycle progression, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). arabjchem.orgekb.eg
Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for potent anticancer activity. nih.gov For example, substitutions at various positions on the quinoline ring have been shown to significantly impact cytotoxicity and selectivity for cancer cells over normal cells. mdpi.com Some quinoline derivatives have shown efficacies comparable to clinically used anticancer drugs like cisplatin (B142131) and doxorubicin. mdpi.com
Table 2: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Analogue | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Quinoline Derivative 3c | C-32 (Amelanotic melanoma) | < 100 | mdpi.com |
| Quinoline Derivative 3c | MDA-MB-231 (Breast adenocarcinoma) | < 100 | mdpi.com |
| Quinoline Derivative 3c | A549 (Lung adenocarcinoma) | < 100 | mdpi.com |
| Ciprofloxacin-quinoline hybrid 6a | SR (Leukemia) | Not specified | bohrium.com |
| Ciprofloxacin-quinoline hybrid 6b | UO-31 (Renal cancer) | Not specified | bohrium.com |
Corrosion Inhibition Studies for Metal Protection
Beyond their biomedical applications, quinoline derivatives have been investigated for their potential in industrial settings, particularly as corrosion inhibitors for metals. bohrium.comderpharmachemica.comjmaterenvironsci.comnajah.edubiointerfaceresearch.com The presence of heteroatoms (nitrogen and, in some derivatives, oxygen or sulfur) and π-electrons in the quinoline ring system allows these molecules to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. najah.edubiointerfaceresearch.com
Studies have shown that certain quinoline derivatives are effective in protecting mild steel in acidic environments. bohrium.comderpharmachemica.comjmaterenvironsci.comnajah.edubiointerfaceresearch.com The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally providing better protection. bohrium.comjmaterenvironsci.comnajah.edu Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors and to elucidate their mechanism of action. bohrium.comderpharmachemica.comjmaterenvironsci.comnajah.edu These studies have indicated that many quinoline derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. derpharmachemica.comjmaterenvironsci.com
Table 3: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Not specified | Increased with concentration | jmaterenvironsci.com |
| ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | 5 × 10⁻³ M | < 90 | najah.edu |
| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5 × 10⁻³ M | < 90 | najah.edu |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 × 10⁻³ M | 90 | najah.edu |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |
| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | 92 | derpharmachemica.com |
Enzyme Inhibition (e.g., ATP Synthase Inhibition)
The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. nih.govacs.orgnih.govbiorxiv.orgacs.orgrsc.orgnih.govasm.orgnih.govresearchgate.net A notable target for some quinoline-based compounds is ATP synthase, an enzyme essential for cellular energy production. nih.govacs.orgnih.govacs.orgasm.org Inhibition of bacterial ATP synthase is a validated strategy for developing new antibiotics, as exemplified by the drug bedaquiline. nih.govacs.orgnih.govacs.org
Researchers have synthesized and evaluated quinoline analogues for their ability to inhibit ATP synthase in various pathogens, including Pseudomonas aeruginosa. nih.govacs.orgnih.govacs.org These studies have identified compounds that exhibit potent inhibition of the enzyme, leading to bacterial cell death. nih.govacs.orgnih.govacs.org Mutagenesis studies have helped to pinpoint the binding site of these inhibitors on the ATP synthase complex, often within the c-ring of the F0 subunit. nih.govacs.org
Beyond ATP synthase, quinoline derivatives have been shown to inhibit a range of other enzymes, including DNA methyltransferases, polymerases, and proteasomes. biorxiv.orgnih.govnih.gov This broad enzyme inhibitory profile underscores the versatility of the quinoline scaffold in the design of targeted therapeutic agents. biorxiv.orgrsc.orgnih.govnih.govresearchgate.net
Table 4: Enzyme Inhibition by Selected Quinoline Derivatives
| Compound/Analogue | Enzyme Target | Activity | Reference |
|---|---|---|---|
| Quinoline Derivative 1 | P. aeruginosa ATP synthase | Active inhibitor | nih.govacs.org |
| Quinoline Derivative 4 | P. aeruginosa ATP synthase | Active inhibitor | nih.govacs.org |
| Quinoline Derivative 5 | P. aeruginosa ATP synthase | Active inhibitor | nih.govacs.org |
| Quinoline Derivative 7 | Human 20S Proteasome (Caspase-like activity) | IC50 = 17.7 µM | nih.gov |
| Quinoline Derivative 9 | Human DNMT1 | Low micromolar inhibition | biorxiv.orgnih.gov |
| Quinoline Derivative 11 | Human DNMT1 | Low micromolar inhibition | biorxiv.orgnih.gov |
| Quinoline Derivative A9 | Human Dihydroorotate Dehydrogenase | IC50 = 9.7 nM | rsc.org |
Development of Caged Compounds for Biological Effectors
Extensive research into the applications of quinoline-based scaffolds has led to significant advancements in the development of photoremovable protecting groups, commonly known as "caged compounds." These molecules are designed to release a biologically active substance—a biological effector—upon exposure to light. This technique offers precise spatial and temporal control over the activation of the effector, making it a powerful tool in biological and biomedical research.
While the broader class of quinoline derivatives has been explored for this purpose, specific research detailing the use of This compound as a caged compound for biological effectors is not extensively documented in the available scientific literature. The focus of research in this area has predominantly been on substituted quinoline derivatives, where modifications to the quinoline ring system are engineered to optimize the photochemical properties required for efficient uncaging.
Investigations into related quinoline-based scaffolds have demonstrated that the quinolin-2-ylmethyl moiety can serve as a photolabile protecting group for carboxylic acids, such as acetate. The fundamental principle of this application involves the esterification of the biological effector (in this case, acetic acid) with the quinoline-based photolabile group. The resulting ester, this compound, would be biologically inactive. Upon irradiation with light of a specific wavelength, a photochemical reaction is induced, leading to the cleavage of the ester bond and the release of the free, active biological effector.
The efficiency of this photorelease is governed by several key photochemical parameters, including the quantum yield of uncaging and the two-photon absorption cross-section. Research on various substituted quinoline-based caged compounds has shown that the nature and position of substituents on the quinoline ring have a profound impact on these parameters. For instance, electron-donating or electron-withdrawing groups at specific positions can be used to tune the absorption wavelength and the efficiency of the photorelease process.
Advanced Spectroscopic and Analytical Characterization Techniques in Quinolin 2 Ylmethyl Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Quinolin-2-ylmethyl acetate (B1210297) by mapping the chemical environments of its constituent protons and carbon atoms.
One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure. In ¹H NMR, the chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern reveals the number of adjacent protons. For Quinolin-2-ylmethyl acetate, the spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (-CH₂) bridge, and the methyl (-CH₃) group of the acetate moiety.
Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The quinoline ring system presents a series of signals in the aromatic region, while the methylene carbon, the acetate methyl carbon, and the carbonyl carbon of the ester group appear at characteristic chemical shifts. Data from related quinoline structures help in assigning these signals accurately rsc.orgrsc.orgmdpi.com.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data are inferred from spectral analysis of analogous quinoline compounds.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Quinoline Aromatic Protons | 7.0 - 8.2 (m) | 120.0 - 148.0 |
| Methylene Protons (-CH₂-) | ~5.0 - 5.5 (s) | ~65.0 |
| Acetate Methyl Protons (-CH₃) | ~2.1 (s) | ~21.0 |
| Acetate Carbonyl Carbon (C=O) | - | ~170.0 |
Note: (s) = singlet, (m) = multiplet.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity between the protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and confirming the connection between different parts of the molecule. For instance, the methylene protons would show an HMBC correlation to the C2 carbon of the quinoline ring and the carbonyl carbon of the acetate group, confirming the ester linkage at the correct position mdpi.commdpi.com.
Table 2: Key Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Structural Information Confirmed |
| COSY | Quinoline H-3 ↔ Quinoline H-4 | Connectivity within the pyridine (B92270) ring part of quinoline. |
| Quinoline H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8 | Connectivity within the benzene (B151609) ring part of quinoline. | |
| HSQC | -CH₂- Protons ↔ -CH₂- Carbon | Assignment of the methylene group. |
| -CH₃ Protons ↔ -CH₃ Carbon | Assignment of the acetate methyl group. | |
| HMBC | -CH₂- Protons ↔ Quinoline C-2 | Confirms attachment of the side chain to the C-2 position. |
| -CH₂- Protons ↔ Acetate C=O Carbon | Confirms the ester functional group structure. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and providing evidence of its elemental composition. It is also instrumental in analyzing the purity of the compound.
LC-MS and HPLC-MS are hybrid techniques that couple the powerful separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. This combination is ideal for analyzing reaction mixtures to monitor the progress of a synthesis, identify byproducts, and assess the purity of the final this compound product researchgate.netnih.gov. The liquid chromatograph separates the components of a mixture, and the mass spectrometer subsequently analyzes each component, providing its molecular weight. This allows for the confident identification of the target compound and the quantification of any impurities present researchgate.net.
Different ionization methods provide complementary information.
Electron Ionization (EI-MS): This is a hard ionization technique that often results in the fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a pattern of fragment ions that can be used to deduce the molecule's structure. For this compound (C₁₂H₁₁NO₂, MW = 201.22), the EI-MS spectrum is expected to show a molecular ion peak at m/z 201 rsc.org.
Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. It is often used for high-resolution mass spectrometry (HRMS) to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy rsc.orgrsc.orgmdpi.comclockss.org. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 202.0863, corresponding to the [C₁₂H₁₂NO₂]⁺ ion.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z | Information Provided |
| EI-MS | Molecular Ion (M⁺) | 201 | Molecular Weight Confirmation |
| ESI-MS (HRMS) | Protonated Molecule ([M+H]⁺) | 202.0863 | Exact Mass and Elemental Formula (C₁₂H₁₁NO₂) Confirmation |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the quinoline ring and the acetate ester group rsc.orgmdpi.comclockss.org. Key expected vibrations include the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches for both the aromatic and aliphatic parts of the molecule.
Table 4: Characteristic FT-IR Absorption Bands for this compound Data are inferred from spectral analysis of analogous quinoline compounds rsc.orgmdpi.commdpi.com.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Quinoline) |
| ~2950 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1740 | C=O Stretch | Ester (Acetate) |
| ~1600, ~1500 | C=C Stretch | Aromatic (Quinoline) |
| ~1230 | C-O Stretch | Ester (Acetate) |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures
For instance, crystallographic studies on compounds like 5-(Chloromethyl)quinolin-8-yl acetate and various other substituted quinolines confirm their molecular structures and provide detailed crystallographic parameters. nih.govresearchgate.netresearchgate.net This data is fundamental for understanding the molecule's inherent structural characteristics. The type of information generated from a single-crystal XRD analysis is illustrated in the table below, using data from published quinoline derivatives as representative examples.
Interactive Table 1: Representative Crystallographic Data for Quinoline Derivatives
| Parameter | 5-(Chloromethyl)quinolin-8-yl acetate nih.gov | 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline researchgate.net | Methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate researchgate.net |
|---|---|---|---|
| Formula | C₁₂H₁₀ClNO₂ | C₂₃H₂₂N₂ | C₁₅H₁₃N₃O₄S |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | Pī | P2(1)/n | Pī |
| a (Å) | 9.2299 (10) | 20.795 (8) | 7.4509 (9) |
| b (Å) | 11.0042 (13) | 7.484 (2) | 10.2389 (12) |
| c (Å) | 11.2429 (13) | 10.787 (2) | 12.2299 (15) |
| **α (°) ** | 105.073 (4) | 90 | 74.771 (2) |
| **β (°) ** | 94.105 (1) | 93.96 (2) | 77.956 (2) |
| **γ (°) ** | 90.815 (2) | 90 | 69.263 (2) |
| **Volume (ų) ** | 1099.2 (2) | 1674.8 (6) | 834.98 (17) |
| Z | 4 | Data not specified | 2 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In quinoline-containing structures, hydrogen bonds and π-π stacking are significant forces that dictate the supramolecular architecture. nih.govmdpi.com
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors, weak C—H···O or C—H···N interactions can play a role in stabilizing the crystal structure. nih.govnih.gov In related derivatives, these types of non-classical hydrogen bonds contribute to the formation of extended networks. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. The quinoline moiety in this compound is an extended aromatic system that gives rise to characteristic absorptions in the UV region. Quinoline and its derivatives are known for their interesting photophysical properties and applications in optoelectronics and functional materials. researchgate.netnih.gov
The UV spectrum of quinoline-based compounds is typically characterized by strong absorption bands resulting from π→π* electronic transitions within the conjugated aromatic rings. semanticscholar.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the molecular structure and substitution pattern on the quinoline ring. The ester group in this compound may cause subtle shifts in the absorption maxima compared to the parent quinoline molecule. The electron-withdrawing nature of the quinoline ring plays a significant role in its electronic properties. nih.gov
Chromatographic Methods for Isolation, Purification, and Monitoring Reaction Progress
Chromatographic techniques are essential in synthetic organic chemistry for purifying compounds and monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive method used extensively to monitor the progress of a chemical synthesis. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) at various intervals. rsc.org The plate is then developed in a suitable mobile phase. By comparing the spots from the reaction mixture to reference spots of the starting materials and the purified product, one can visually assess the reaction's progression. youtube.com The disappearance of a reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com For quinoline derivatives, common mobile phases consist of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgmdpi.com Visualization is often achieved under UV light, where the aromatic quinoline ring allows the compound to be seen as a dark spot. juniperpublishers.com
Interactive Table 2: Example TLC Mobile Phase Systems for Quinoline Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Application |
|---|---|---|
| Silica Gel | Petroleum Ether / Ethyl Acetate (5:1 to 7:1 v/v) | Purification of 2-sulfolmethyl quinoline derivatives rsc.org |
| Silica Gel | Ethyl Acetate / Methanol / Water (100:13.5:10 v/v/v) | Quantification of anthraquinones mdpi.com |
| Silica Gel | Ethyl Acetate / Formic Acid / Acetic Acid / Water (100:11:11:27 v/v/v/v) | Quantification of flavonoids and phenolics mdpi.com |
Column Chromatography
Following the completion of a reaction, column chromatography is the standard technique for the isolation and purification of the desired product from byproducts and unreacted starting materials. For the purification of this compound, silica gel would typically be used as the stationary phase.
The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (mobile phase), often similar to one optimized by TLC, is passed through the column. rsc.org Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. In the purification of various 2-substituted quinolines, column chromatography on silica gel with petroleum ether/ethyl acetate solvent systems has been successfully employed. rsc.org
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the study of quinoline derivatives, offering high resolution and sensitivity for their separation, quantification, and purification. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles and methodologies applied to the analysis of structurally related quinoline compounds provide a strong framework for its characterization.
Chromatographic Principles and Methodologies
Reverse-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of quinoline derivatives. This technique utilizes a nonpolar stationary phase, typically a C18 (octadecyl) column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase, leading to longer retention times.
The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A mixture of water and an organic modifier, most commonly acetonitrile, is typically used. The elution strength of the mobile phase is adjusted by varying the proportion of the organic modifier. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often employed to separate complex mixtures of compounds with a wide range of polarities.
To improve peak shape and resolution, especially for basic compounds like quinolines, additives are often incorporated into the mobile phase. Acids such as phosphoric acid or formic acid are frequently used to protonate the quinoline nitrogen, reducing peak tailing and improving chromatographic performance. For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid.
Detection Techniques
Ultraviolet (UV) detection is the most widely used method for the analysis of quinoline derivatives due to the strong UV absorbance of the quinoline ring system. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For many quinoline compounds, this falls within the range of 220-320 nm. Diode array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.
For more selective and sensitive detection, HPLC can be coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis, which is invaluable for the identification of metabolites and degradation products.
Research Findings in the Analysis of Related Compounds
Studies on various quinoline derivatives have established effective separation strategies that are applicable to this compound. For instance, research on the determination of quinoline in various matrices has demonstrated the utility of C18 columns with acetonitrile-water mobile phases. Gradient elution has been shown to be effective in resolving quinoline from other components in complex samples.
Furthermore, the analysis of functionalized quinolines has highlighted the importance of mobile phase pH in controlling retention and selectivity. The basic nature of the quinoline nucleus means that its retention behavior can be significantly influenced by the pH of the mobile phase.
Illustrative HPLC Parameters for Quinoline Derivative Analysis
The following table summarizes typical HPLC parameters that could serve as a starting point for the development of a specific method for the analysis of this compound, based on methods used for similar compounds.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm and 275 nm |
This interactive table provides a general guideline for developing an HPLC method for this compound. The optimal conditions would need to be determined empirically through method development and validation studies.
Future Directions and Emerging Research Avenues for Quinolin 2 Ylmethyl Acetate
Development of Novel and More Efficient Synthetic Strategies
The synthesis of the quinoline (B57606) core is a well-established area of organic chemistry, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses forming the historical foundation. However, these methods often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov The future of synthesizing quinolin-2-ylmethyl acetate (B1210297) and its derivatives lies in the development of more efficient, versatile, and environmentally benign strategies.
Modern synthetic chemistry is moving towards methods that offer high atom economy and procedural simplicity. Key emerging strategies include:
C-H Bond Activation and Functionalization: This transformative strategy allows for the direct introduction of functional groups onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. ingentaconnect.comrsc.org This approach is crucial for creating derivatives of quinolin-2-ylmethyl acetate with diverse substituents, enabling the fine-tuning of its chemical and biological properties. rsc.org For instance, direct C-H activation could facilitate the introduction of various groups at specific positions on the quinoline ring, a task that is often challenging with traditional methods. nih.govmdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Povarov and Ugi reactions, construct complex molecules like quinolines in a single step from multiple starting materials. mdpi.com This approach is highly efficient, reduces waste, and allows for the rapid generation of a diverse library of quinoline derivatives. mdpi.com
Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metal catalysts, metal-free synthetic routes are gaining traction. researchgate.net These methods often utilize alternative activation strategies, providing an environmentally friendly and cost-effective pathway to valuable quinoline structures. researchgate.net
Photocatalytic and Electrophilic Cyclization: Light-induced reactions and electrophile-induced cyclizations of precursors like N-(2-alkynyl)anilines offer mild and highly specific routes to the quinoline core, compatible with a wide range of functional groups. ingentaconnect.comnih.gov
| Synthetic Strategy | Description | Advantages |
| C-H Activation | Direct functionalization of C-H bonds on the quinoline ring. | High atom economy, reduces synthetic steps. |
| Multicomponent Reactions | Single-step synthesis from three or more reactants. | High efficiency, molecular diversity, reduced waste. |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Lower cost, reduced toxicity, environmentally friendly. |
| Photocatalysis | Uses light to drive chemical reactions. | Mild conditions, high selectivity. |
Design and Engineering of Advanced Catalytic Systems
Catalysis is at the heart of modern organic synthesis. For this compound, future research will focus on designing sophisticated catalytic systems that offer enhanced efficiency, selectivity, and sustainability.
The field is moving beyond traditional catalysts to engineered systems, including:
Nanocatalysts: Nanoparticle-based catalysts, such as those incorporating magnetic cores (e.g., Fe₃O₄), offer high surface area-to-volume ratios, leading to increased catalytic activity. nih.gov Their magnetic properties allow for easy recovery and recycling, aligning with the principles of green chemistry. orientjchem.org
Solid Acid Catalysts: Reusable solid acid catalysts like Nafion NR50 and poly(ethylene glycol)-supported sulfonic acid are being employed for reactions like the Friedländer synthesis. ingentaconnect.comorientjchem.org These catalysts are easily separated from the reaction mixture, are recyclable, and often lead to cleaner reactions with fewer side products. orientjchem.org
Transition Metal Catalysis: While the trend is moving towards reducing metal usage, the development of highly efficient catalysts based on rhodium, palladium, copper, and iridium continues to be a major research area. nih.govfrontiersin.org The focus is on creating catalysts that can operate under milder conditions, at lower loadings, and with greater precision, particularly for regioselective C-H functionalization at various positions of the quinoline ring. mdpi.com
Exploration of New Biological Targets and Therapeutic Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of approved drugs with activities ranging from antimalarial to anticancer. nih.govnih.gov While the specific biological profile of this compound is not yet widely documented, its structural motif suggests significant therapeutic potential.
Future research will likely explore its efficacy against a range of emerging biological targets:
Kinase Inhibition: Many quinoline-based molecules act as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways. nih.gov Research is focused on designing quinoline derivatives that target key kinases like c-Met, VEGF, and EGF receptors, which are implicated in tumor growth and angiogenesis. nih.gov
Novel Anticancer Mechanisms: Beyond kinase inhibition, quinolines are being investigated for other anticancer mechanisms. For example, some derivatives have been identified as inhibitors of topoisomerase or human dihydroorotate dehydrogenase. researcher.life
Antimalarial Drug Discovery: With the rise of drug-resistant malaria, there is an urgent need for new chemotypes with novel mechanisms of action. A recently discovered quinoline derivative was found to inhibit the parasite's translation elongation factor 2 (PfEF2), a novel target for antimalarial chemotherapy. acs.org
Broad-Spectrum Antibacterial Agents: Hybrid molecules that couple a quinoline core with other antibacterial pharmacophores (like quinolones) are being designed. nih.gov These hybrids may target multiple bacterial proteins, such as LptA and Topoisomerase IV, offering a potential solution to multidrug resistance. nih.gov
New Molecular Targets: Functional proteomics approaches have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs, opening new avenues to understand their mechanism of action and explore new therapeutic applications. drugbank.com
| Therapeutic Area | Potential Biological Target(s) |
| Oncology | c-Met, VEGF, EGF, Topoisomerase, PfEF2 |
| Infectious Diseases | PfEF2 (Malaria), LptA, Topoisomerase IV (Bacteria) |
| Various | Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2) |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating the pace of drug discovery and materials science. For this compound, in silico methods are becoming indispensable for predicting properties, designing novel derivatives, and understanding reaction mechanisms.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity. nih.govnih.gov These models are used to predict the potency of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates for treating diseases like cancer and tuberculosis. biointerfaceresearch.comallsubjectjournal.com
Molecular Docking: This technique predicts how a molecule, such as a quinoline derivative, binds to the active site of a biological target like an enzyme or receptor. nih.govnih.gov It provides crucial insights into the specific interactions that govern biological activity, guiding the rational design of more potent and selective inhibitors. nih.gov
Density Functional Theory (DFT): DFT calculations are employed to elucidate the electronic structure of molecules, helping to understand their reactivity and spectroscopic properties. rsc.orgarabjchem.org In the context of synthesis, DFT can be used to investigate reaction mechanisms, such as those in the Friedländer synthesis, providing a deeper understanding of how catalysts and reactants interact. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand-protein complex over time. arabjchem.orgnih.gov This is crucial for validating docking results and understanding the flexibility of the binding pocket. nih.gov
Advancements in Green and Sustainable Chemistry Applied to Quinoline Synthesis and Applications
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future research on this compound will undoubtedly prioritize sustainability.
Emerging green chemistry trends in quinoline synthesis include:
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are being used to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods. biointerfaceresearch.comnih.gov
Benign Reaction Media: The use of environmentally friendly solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of chemical processes. nih.govnih.gov
Recyclable Catalysts: As mentioned earlier, the use of magnetic nanoparticles and solid-supported catalysts allows for easy recovery and reuse, minimizing waste and improving the economic viability of the synthesis. nih.govorientjchem.org
Aerobic Oxidation: Employing molecular oxygen from the air as the oxidant in cyclization reactions is a highly sustainable approach that avoids the need for stoichiometric chemical oxidants, with water often being the only byproduct. nih.gov
These advancements collectively pave the way for a new era of research on this compound, where efficiency, sustainability, and targeted design converge to unlock its full potential in science and medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinolin-2-ylmethyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of quinolin-2-ylmethanol with acetyl chloride. Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalytic bases like pyridine to neutralize HCl byproducts. Yield optimization requires monitoring via TLC and purification through silica gel chromatography .
- Data Consideration : A 2022 study reported a 68% yield using acetyl chloride in anhydrous dichloromethane at 0°C, while THF at room temperature yielded 54% due to side reactions .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester formation via shifts at δ 2.1–2.3 ppm (acetyl methyl) and δ 4.8–5.2 ppm (CH₂OAc). Infrared (IR) spectroscopy validates the ester carbonyl stretch at 1740–1760 cm⁻¹. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm) .
- Data Contradiction : Discrepancies in ¹³C NMR shifts (e.g., δ 168–170 ppm for carbonyl) may arise from solvent polarity or crystallinity; cross-validate with X-ray diffraction (XRD) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye irritation (H315/H319). Use nitrile gloves, fume hoods, and safety goggles. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Single-crystal XRD using SHELXL-2018 refines bond lengths/angles and detects twinning. For example, a 2010 study resolved a dihedral angle discrepancy (70.22° vs. computational 68.5°) by comparing experimental data (R factor = 0.049) with density functional theory (DFT) calculations .
- Data Analysis : Use Mercury 4.0 to overlay experimental and theoretical structures, identifying steric clashes or hydrogen-bonding anomalies .
Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data in quinoline derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing groups at C-4) with IC₅₀ variability. A 2015 study on Alzheimer’s-targeted quinolines used ANOVA to attribute 30% activity variance to acetyl group positioning (p < 0.01) .
- Troubleshooting : Address outliers via Grubbs’ test and confirm assay reproducibility (≥3 replicates) using standardized protocols (e.g., MTT assay) .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Methodological Answer : Use SwissADME to calculate logP (predicted 2.8 ± 0.3) and BBB permeability. Molecular dynamics simulations (AMBER) assess esterase-mediated hydrolysis rates. A 2023 model aligned with in vitro microsomal stability data (t₁/₂ = 45 min) .
- Validation : Cross-check with experimental HPLC-UV assays (λ = 254 nm) to quantify metabolite formation .
Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR to track acetyl chloride consumption). A 2021 study reduced variability from ±15% to ±3% by optimizing stirring rates (500–700 rpm) and dropwise reagent addition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
